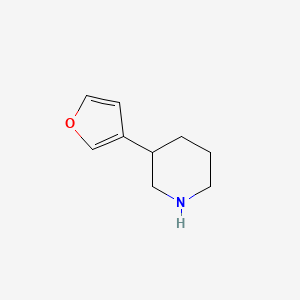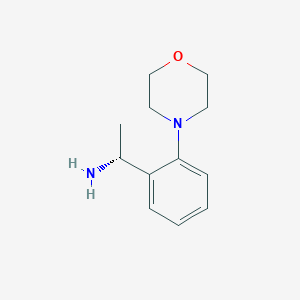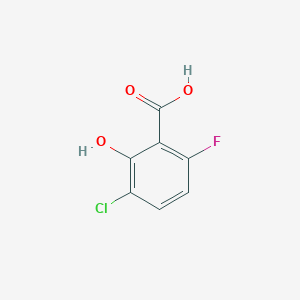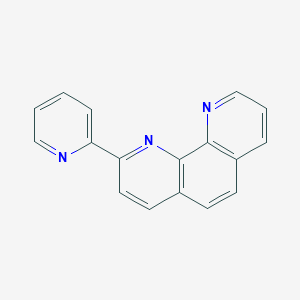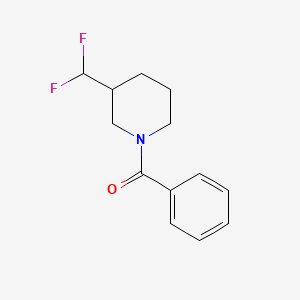
5-Bromo-3-chloro-4-fluorobenzene-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-3-chloro-4-fluorobenzene-1,2-diamine is an organic compound with the molecular formula C6H5BrClFN2. It is a derivative of benzene, where the benzene ring is substituted with bromine, chlorine, and fluorine atoms, as well as two amino groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-chloro-4-fluorobenzene-1,2-diamine typically involves multiple steps, starting from simpler benzene derivatives One common method involves the electrophilic aromatic substitution reactions For example, starting with a benzene ring, bromination, chlorination, and fluorination can be carried out sequentially under controlled conditions to introduce the respective halogen atoms
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to improve yield and purity. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-chloro-4-fluorobenzene-1,2-diamine undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The amino groups can be oxidized to nitro groups or reduced to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction reactions can produce nitro or amino derivatives, respectively.
Scientific Research Applications
5-Bromo-3-chloro-4-fluorobenzene-1,2-diamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials.
Mechanism of Action
The mechanism of action of 5-Bromo-3-chloro-4-fluorobenzene-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms and amino groups allows the compound to form strong interactions with these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-3-chloro-4-fluorobenzene: Lacks the amino groups, making it less reactive in certain types of reactions.
3-Bromo-4-chloro-5-fluorobenzene-1,2-diamine: Similar structure but different substitution pattern, leading to different reactivity and properties.
5-Bromo-3-chloro-4-fluoroaniline: Contains only one amino group, affecting its chemical behavior and applications.
Uniqueness
5-Bromo-3-chloro-4-fluorobenzene-1,2-diamine is unique due to the presence of both halogen atoms and amino groups on the benzene ring. This combination of functional groups provides a versatile platform for various chemical transformations and applications, making it a valuable compound in research and industry.
Properties
Molecular Formula |
C6H5BrClFN2 |
|---|---|
Molecular Weight |
239.47 g/mol |
IUPAC Name |
5-bromo-3-chloro-4-fluorobenzene-1,2-diamine |
InChI |
InChI=1S/C6H5BrClFN2/c7-2-1-3(10)6(11)4(8)5(2)9/h1H,10-11H2 |
InChI Key |
KEWSERQUQZHTJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)F)Cl)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-methylbutanoate](/img/structure/B13612548.png)
![2-hydroxy-7-nitro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13612564.png)

![2'-Oxo-1',2'-dihydrospiro[cyclopropane-1,3'-indole]-5'-carboxylicacid](/img/structure/B13612586.png)
